molecular formula C10H10N2O3 B1342496 Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 671820-52-3

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1342496
CAS No.: 671820-52-3
M. Wt: 206.2 g/mol
InChI Key: YZJFTMHNIACXHE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the quinoxaline ring, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3-hydroxy-1,2,3,4-tetrahydroquinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxalines with potential biological activities .

Scientific Research Applications

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential pharmacological properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJFTMHNIACXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610106
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671820-52-3
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
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Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
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Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 6
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

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